2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate
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Overview
Description
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate is an organic compound that features both a hydroxyl group and a thiocyanate group attached to a tetrahydronaphthalene ring system. Compounds with such functional groups are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Thiocyanation: The thiocyanate group can be introduced by reacting the hydroxylated intermediate with thiocyanogen or thiocyanate salts under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the thiocyanate group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of substituted naphthalenes.
Scientific Research Applications
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate would depend on its specific interactions with biological targets. The hydroxyl group can form hydrogen bonds, while the thiocyanate group can participate in nucleophilic or electrophilic reactions. These interactions can affect molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the thiocyanate group.
1,2,3,4-Tetrahydronaphthalen-1-yl thiocyanate: Lacks the hydroxyl group.
2-Hydroxy-1-naphthyl thiocyanate: Contains a naphthalene ring instead of a tetrahydronaphthalene ring.
Uniqueness
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate is unique due to the presence of both hydroxyl and thiocyanate groups on a tetrahydronaphthalene ring, which can lead to distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
673460-55-4 |
---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H11NOS/c12-7-14-11-9-4-2-1-3-8(9)5-6-10(11)13/h1-4,10-11,13H,5-6H2 |
InChI Key |
PSMRNFWDCQHGAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)SC#N |
Origin of Product |
United States |
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